

Application Note 1: Quantification of 2-(3-Fluorophenyl)piperazine by GC-MS

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)piperazine

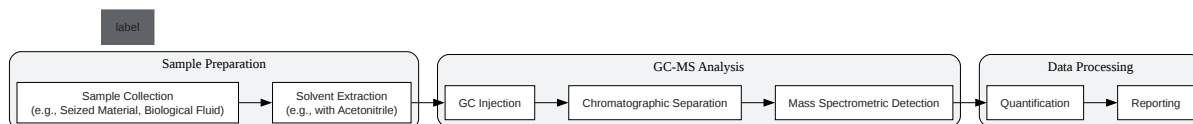
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Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of **2-(3-Fluorophenyl)piperazine** and its isomers, GC-MS provides excellent separation and specificity, which is crucial as isomers like 2-FPP, 3-FPP, and 4-FPP have nearly identical mass spectra[1]. This application note describes a validated GC-MS method for the simultaneous detection and quantification of these piperazine derivatives.

Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **2-(3-Fluorophenyl)piperazine**.

Protocol

1. Sample Preparation[2][3]

- For solid samples (e.g., tablets, powders): Accurately weigh about 1 mg of the homogenized sample and dissolve it in acetonitrile.
- For biological matrices (e.g., plasma, urine): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. A protein precipitation step may be necessary for plasma samples[4].
- Vortex the sample for 1 minute and then centrifuge.
- Transfer the supernatant to a clean vial for GC-MS analysis. If necessary, dilute the sample to fall within the calibration range.

2. GC-MS Operating Conditions[1][3]

- Gas Chromatograph: Perkin Elmer Clarus Turbomass Gold or similar.
- Column: Zebron ZB-SemiVolatiles column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode, temperature set at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 75°C, hold for 1 minute.
 - Ramp 1: Increase to 180°C at a rate of 20°C/min, hold for 3 minutes.
 - Ramp 2: Increase to 320°C at a rate of 20°C/min, hold for 7 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Scan Range: m/z 29–600.

Quantitative Data

The following table summarizes the quantitative performance of a similar GC-MS method for piperazine derivatives.

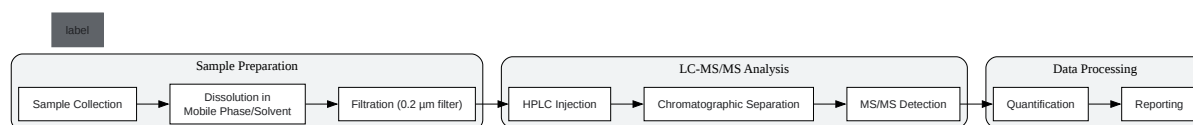
Parameter	2-(3-Fluorophenyl)piperazine (3-FPP)	Notes
Retention Time	14.05 min	Isomers are well-separated: 2-FPP (12.88 min) and 4-FPP (13.56 min)[1].
Linearity Range	0 - 10 µg/mL	Demonstrated for similar piperazines in various matrices[4].
Limit of Detection (LOD)	0.002 - 0.156 µg/mL	Dependent on the matrix (urine vs. cell culture medium)[4].
Limit of Quantification (LOQ)	0.008 - 0.312 µg/mL	Dependent on the matrix[4].
Intra-day Precision (%RSD)	0.3 – 1.80%	For a range of piperazine analytes[1].
Inter-day Precision (%RSD)	1.10 – 1.73%	For a range of piperazine analytes[1].
Extraction Efficiency	76% - 108%	Varies with the matrix and concentration[4].

Application Note 2: Quantification of 2-(3-Fluorophenyl)piperazine by HPLC-DAD/MS

Introduction

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it provides a powerful tool for the quantification of **2-(3-Fluorophenyl)piperazine**, especially in complex matrices. LC-MS/MS, in particular, offers high sensitivity and selectivity.

Experimental Workflow



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Caption: Workflow for the HPLC-MS/MS analysis of **2-(3-Fluorophenyl)piperazine**.

Protocol

1. Sample Preparation[2][3]

- Accurately weigh the sample and dissolve it in a suitable solvent, such as 0.01M HCl or a mixture of water, methanol, and acetonitrile (1:1:1, v/v/v).
- Use ultrasonication for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.2 µm PTFE syringe filter before injection.
- If necessary, dilute the filtrate to an appropriate concentration.

2. HPLC Operating Conditions[2][3][5]

- HPLC System: Agilent 1260 Infinity or similar.
- Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 μ m particle size) or a C18 column (4.6 mm x 250 mm, 10 μ m).
- Mobile Phase:
 - Solvent A: Water/Acetonitrile/Formic Acid (90/10/0.1, v/v/v).
 - Solvent B: Methanol/Acetonitrile/Formic Acid (90/10/0.1, v/v/v).
- Flow Rate: 0.15 - 1.0 mL/min (adjust based on column dimensions).
- Gradient Elution:
 - 0–2 min: 10% B
 - 2–7 min: 10–90% B
 - 7–10 min: 90% B
 - 10–12 min: 90–10% B
 - 12–14 min: 10% B
- Column Temperature: 25°C.
- Injection Volume: 5-10 μ L.
- Detection:
 - DAD: Monitor wavelengths from 190 to 320 nm.
 - MS (ESI-QTOF): Positive electrospray ionization mode.

Quantitative Data

The following table presents typical quantitative parameters for the analysis of piperazine derivatives using LC-based methods.

Parameter	Value	Notes
Linearity Range	10.0 to 900.0 ng/mL	For a related N-phenylpiperazine derivative in plasma/tissue samples[6].
Correlation Coefficient (r^2)	> 0.99	For the specified linearity range[6].
Limit of Detection (LOD)	0.4 µg/kg	For piperazine using LC-MS/MS[7].
Limit of Quantification (LOQ)	1.0 µg/kg	For piperazine using LC-MS/MS[7].
Accuracy/Recovery	102.93% to 111.46%	At spiking levels of 50.0, 100.0, and 200.0 µg/kg[7].
Precision (%RSD)	4.57% to 5.28%	At the same spiking levels[7].

Summary of Methods

Method	Advantages	Disadvantages
GC-MS	Excellent separation of isomers, high specificity, widely available.	Requires derivatization for some compounds, not suitable for non-volatile analytes.
HPLC-DAD/MS	High sensitivity and selectivity (especially LC-MS/MS), suitable for a wide range of compounds, no derivatization needed.	Isomer separation can be challenging, higher equipment cost for MS detectors.

Both GC-MS and HPLC methods can be effectively used for the quantification of **2-(3-Fluorophenyl)piperazine**. The choice of method will depend on the sample matrix, required sensitivity, and the availability of instrumentation. For forensic applications where isomer identification is critical, the described GC-MS method is highly recommended[1]. For bioanalytical studies requiring high throughput and sensitivity, an LC-MS/MS approach is often

preferred[6]. Method validation should always be performed according to established guidelines to ensure reliable and accurate results.

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